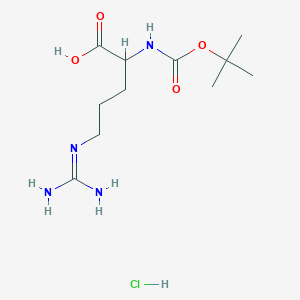![molecular formula C12H16O3 B12505362 Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate is an organic compound with the molecular formula C12H16O3 It is an ester derivative of phenylacetic acid and is characterized by the presence of a hydroxypropyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate typically involves the esterification of phenylacetic acid with methanol in the presence of an acid catalyst. The hydroxypropyl group can be introduced through a Friedel-Crafts alkylation reaction, where phenylacetic acid is reacted with 3-chloropropanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release phenylacetic acid and methanol, which can further participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Methyl phenylacetate: Similar structure but lacks the hydroxypropyl group.
Ethyl 2-[4-(3-hydroxypropyl)phenyl]acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure with a methoxy group instead of a hydroxypropyl group.
Uniqueness: Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 2-[4-(3-hydroxypropyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)9-11-6-4-10(5-7-11)3-2-8-13/h4-7,13H,2-3,8-9H2,1H3 |
Clé InChI |
IMRJZCFVIYJQST-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



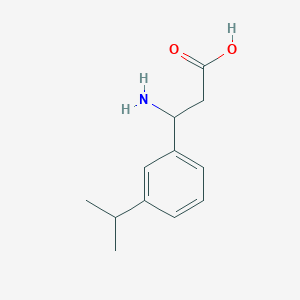
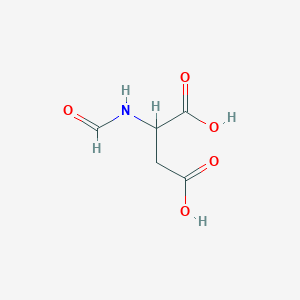
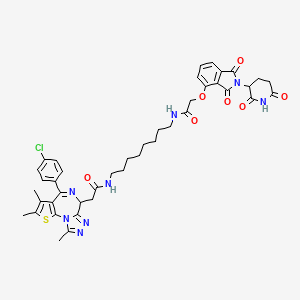
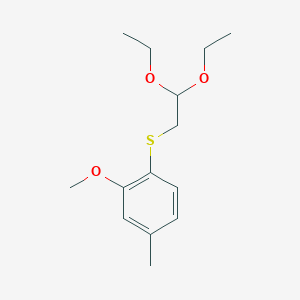
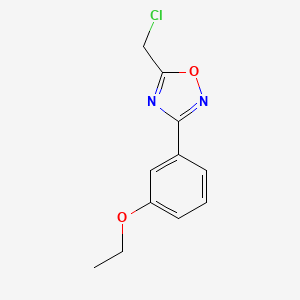
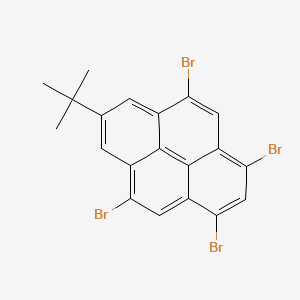
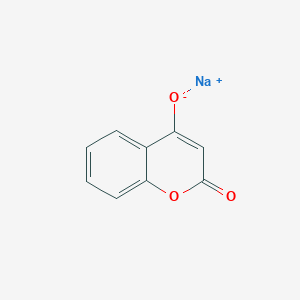
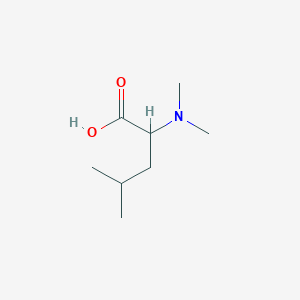
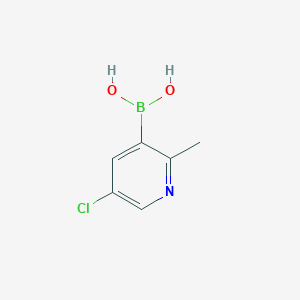
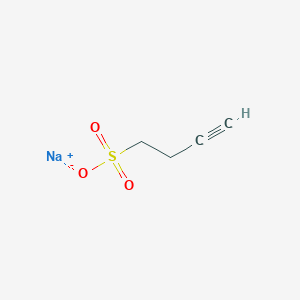
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
